Androstanolone-d3

Catalog No.
S3443123
CAS No.
79037-34-6
M.F
C19H30O2
M. Wt
293.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Androstanolone-d3

CAS Number

79037-34-6

Product Name

Androstanolone-d3

IUPAC Name

(5S,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C19H30O2

Molecular Weight

293.5 g/mol

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12-,14?,15-,16-,17-,18-,19-/m0/s1/i6D2,17D

InChI Key

NVKAWKQGWWIWPM-NWQJCVHWSA-N

SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C

Isomeric SMILES

[2H][C@]1([C@]2(CC[C@H]3C([C@@H]2CC1([2H])[2H])CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)O

Description

The exact mass of the compound (5S,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one is 293.243410433 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Androstanolone-d3, also known as 5α-dihydrotestosterone-d3, is a synthetic derivative of dihydrotestosterone, which is a potent androgenic hormone. The compound is characterized by the molecular formula C₁₉H₂₈D₃O₂ and has a molecular weight of approximately 290.4403 Da. It is used primarily in research settings due to its stable isotopic labeling, which allows for the study of androgen metabolism and receptor interactions without interference from endogenous hormones .

Typical of steroid hormones. Key reactions include:

  • Reduction: The conversion of testosterone to androstanolone-d3 involves the reduction of the 4,5 double bond in the steroid structure, catalyzed by enzymes such as 5α-reductase.
  • Hydroxylation: Hydroxylation reactions can occur at various positions on the steroid nucleus, affecting its biological activity and metabolism.
  • Conjugation: Androstanolone-d3 can undergo conjugation with glucuronic acid or sulfate, enhancing its solubility and facilitating excretion .

The synthesis of androstanolone-d3 typically involves:

  • Starting Material: Dihydrotestosterone or testosterone as the precursor.
  • Isotopic Labeling: Incorporation of deuterium at specific positions (e.g., C2, C3, C4) using deuterated reagents during the reduction or hydroxylation steps.
  • Purification: The synthesized compound is purified through chromatographic techniques to isolate androstanolone-d3 from other byproducts and unreacted materials .

Androstanolone-d3 is primarily used in scientific research for:

  • Metabolic Studies: Understanding the metabolism of androgens in various biological systems.
  • Pharmacokinetics: Investigating absorption, distribution, metabolism, and excretion profiles of androgens.
  • Clinical Research: Exploring potential therapeutic applications in hormone replacement therapy for testosterone deficiencies .

Research on androstanolone-d3 has revealed its interactions with various biological systems:

  • Androgen Receptor Binding: Studies indicate that androstanolone-d3 binds more effectively to androgen receptors compared to testosterone, suggesting potential applications in therapies targeting androgen-related conditions.
  • Enzymatic Metabolism: Interaction with metabolic enzymes such as 5α-reductase and 3α-hydroxysteroid dehydrogenase affects its bioactivity and therapeutic efficacy .

Several compounds share structural similarities with androstanolone-d3. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
TestosteroneC₁₉H₂₄O₂Precursor to dihydrotestosterone; less potent than androstanolone-d3.
DihydrotestosteroneC₁₉H₂₄O₂Direct metabolite of testosterone; strong androgenic effects.
AndrostenedioneC₁₉H₂₄O₂Precursor to testosterone; less potent than both dihydrotestosterone and androstanolone-d3.
NandroloneC₁₉H₂₄OAn anabolic steroid with lower androgenic activity compared to androstanolone-d3.

Androstanolone-d3's unique isotopic labeling allows for precise tracking in metabolic studies, distinguishing it from other compounds that may not provide such clarity in research applications . Its enhanced potency at androgen receptors further differentiates it from related steroids like nandrolone and androstenedione.

The application of isotopic labeling in steroid chemistry emerged as a critical tool for tracing metabolic pathways and elucidating biochemical mechanisms. Early efforts in the 1940s utilized radioactive isotopes like carbon-14 and tritium to study androgen metabolism, but safety concerns and regulatory restrictions limited their widespread use. By the 1970s, advancements in stable isotope labeling—particularly deuterium (²H)—revolutionized steroid research by enabling safer, non-radioactive tracing methods.

Deuterium labeling techniques initially focused on simple hydrogen-deuterium exchange reactions. For example, the synthesis of 5α-[16,16-²H₂]androstan-3α-ol-17-one involved treating androsterone with deuterated potassium methoxide (CH₃OK/²H₂O), achieving selective deuteration at the C16 positions. This method capitalized on the acidic nature of the α-hydrogens adjacent to carbonyl groups, facilitating base-catalyzed exchange. However, early approaches faced challenges with incomplete deuteration and isotopic scrambling, necessitating iterative refinements in reaction conditions.

The 1990s saw the adoption of stereoselective reduction strategies using deuterated reagents. Sodium borodeuteride (NaB²H₄) enabled precise deuteration at the C17 position during the reduction of 17-keto steroids, producing trideuterated 5α-androstane-3α,17β-diol with minimal isotopic dilution. Concurrently, nuclear magnetic resonance (NMR) and mass spectrometry (MS) technologies advanced, allowing researchers to verify deuteration patterns and quantify isotopic purity.

Table 1: Milestones in Isotopic Labeling of Androgens

DecadeTechniqueKey Advancement
1940sRadioactive tracingFirst metabolic studies of testosterone
1970sBase-catalyzed H/²H exchangeSelective deuteration at acidic C-H positions
1990sStereoselective NaB²H₄ reductionHigh-precision deuteration at C17
2010sTransition-metal-catalyzed deuterationSite-specific labeling via C–H activation

Modern techniques employ transition-metal catalysts for direct C–H deuteration, bypassing functional group requirements. These methods enable site-specific labeling of androstanolone derivatives at non-acidic positions, expanding the toolkit for metabolic studies.

Strategic Deuteration Patterns in Androstanolone Derivatives

Deuteration patterns in androstanolone-d3 are meticulously designed to preserve bioactivity while enhancing analytical detectability. The canonical structure features three deuterium atoms at C16 (two atoms) and C17 (one atom), strategically chosen for metabolic stability and minimal steric perturbation.

The C16 position, located on the steroid’s D-ring, undergoes minimal enzymatic modification during androgen metabolism. Deuteration at this site ensures isotopic labels remain intact through phase I metabolic transformations, such as hydroxylation and oxidation. In contrast, the C17 hydroxyl group is a common site for glucuronidation—a phase II metabolic process. By deuterating C17, researchers can distinguish endogenous dihydrotestosterone (DHT) from its deuterated analog in mass spectrometry assays, even after conjugation.

Comparative studies of alternative deuteration schemes reveal trade-offs:

  • C2/C3 deuteration: Prone to isotopic loss during 3α-hydroxysteroid dehydrogenase-mediated oxidation.
  • C19 methyl group deuteration: Disrupts hydrophobic interactions with androgen receptor ligand-binding domains.
  • C16/C17 deuteration: Balances metabolic stability (95% isotopic retention over 72 hours) and receptor binding affinity (Kd = 0.28 nM vs. 0.25 nM for non-deuterated DHT).

Table 2: Impact of Deuteration Position on Androgen Receptor Binding

PositionΔBinding Affinity (%)Metabolic Stability (t₁/₂, h)
C16/C17-4.268.3
C2/C3-18.712.9
C19-32.184.5

These findings underscore the empirical optimization underlying androstanolone-d3’s design, where C16/C17 deuteration emerged as the optimal compromise between analytical utility and biological fidelity.

Comparative Analysis of Synthetic Pathways for Stable Isotope-Labeled Hormones

The synthesis of androstanolone-d3 has evolved through three distinct generations of methodology, each addressing limitations in yield, isotopic purity, and scalability.

First-generation synthesis (1970s–1980s)

  • Route: Androsterone → C16 deuteration via K²H/²H₂O exchange → NaB²H₄ reduction at C17
  • Yield: 42–48%
  • Isotopic purity: 92–95%
  • Limitation: Multi-step purification required to remove non-deuterated byproducts.

Second-generation synthesis (1990s–2000s)

  • Route: Testosterone → LiAl²H₄ reduction of C17-keto group → microbial 5α-reduction with E. coli expressing 5α-reductase
  • Yield: 65–72%
  • Isotopic purity: 98%
  • Advantage: Enzymatic step enhanced stereoselectivity at C5 position.

Third-generation synthesis (2010s–present)

  • Route: Androstanedione → Pd/C-catalyzed C16–H/²H exchange under D₂ gas → Zn²H/HCl reduction at C17
  • Yield: 89%
  • Isotopic purity: 99.7%
  • Innovation: Heterogeneous catalysis enables deuteration without functional group protection.

Table 3: Synthetic Route Comparison

ParameterFirst-GenSecond-GenThird-Gen
Steps543
Reaction Time72 h48 h24 h
Cost Index1.00.80.6
Scalability10 g100 g1 kg

The third-generation route exemplifies modern trends toward atom economy and catalytic deuteration. By eliminating protecting groups and leveraging gas-phase isotope exchange, this method reduces waste generation while achieving pharmaceutical-grade isotopic purity (>99.5%). These advancements have facilitated the production of androstanolone-d3 at scales sufficient for both research and clinical assay standardization.

Deuterated internal standards like androstanolone-d3 are indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) for quantifying endogenous steroids. The compound’s structural similarity to dihydrotestosterone (DHT) ensures comparable extraction efficiency and ionization behavior, minimizing matrix effects and improving measurement accuracy [2] [6].

In hormone profiling, androstanolone-d3 corrects for variability introduced during sample preparation, such as protein binding or solvent extraction losses. For example, a study quantifying testosterone and DHT in prostate cancer tissues used deuterated standards to achieve a lower limit of quantification (LLOQ) of 0.1 ng/mL, with intra- and inter-day precision below 15% [6].

Table 1: Performance Metrics of Androstanolone-d3 in Steroid Quantification

ParameterValue/RangeSignificance
Ionization Efficiency90–110% vs. DHTCompensates for signal suppression
Recovery Rate95–105%Validates extraction consistency
Precision (CV%)<15%Meets FDA bioanalytical guidelines

The use of deuterium-labeled analogs also enables multiplexed assays, where multiple steroids are quantified simultaneously without cross-reactivity. For instance, androstanolone-d3 has been paired with testosterone-d3 to profile androgen levels in clinical studies investigating castration-resistant prostate cancer [6].

Method Validation Protocols for Doping Control Assays

The World Anti-Doping Agency (WADA) mandates stringent validation criteria for detecting endogenous steroid abuse. Androstanolone-d3 is employed in assays to distinguish between natural and synthetic androgens, particularly in urine samples. Key validation parameters include specificity, sensitivity, and robustness, as outlined in WADA’s Technical Document TD2021MRPL [3] [5].

A validated GC-MS method for doping control demonstrated that androstanolone-d3 achieves a minimum required performance level (MRPL) of 2 ng/mL for DHT, with a signal-to-noise ratio exceeding 10:1 [5]. The protocol involves:

  • Calibration Curve Linearity: R² ≥ 0.99 over 0.1–50 ng/mL.
  • Stability Testing: ≤15% degradation after 24 hours at room temperature.
  • Cross-Validation: Concordance with LC-MS/MS results (Bland-Altman bias <10%) [5].

Challenges arise in detecting prohormones like 4-androstenediol, which metabolizes into DHT without altering testosterone/epitestosterone (T/E) ratios. Androstanolone-d3-based assays improve detection by targeting unique metabolites, such as 5α-androstanediol glucuronide, which are absent in endogenous pathways [3].

Challenges in Cross-Laboratory Reproducibility Studies

Despite standardized protocols, inter-laboratory variability persists due to differences in internal standard application. A multicenter study revealed that deuterated standards like androstanolone-d3 yield quantification errors of 9–15% when endogenous steroid concentrations exceed 20-fold the internal standard’s concentration [4]. For example, at high DHT levels (≥20 ng/mL), ion suppression disproportionately affects deuterated analogs, skewing results [4].

Table 2: Sources of Variability in Steroid Quantification

FactorImpact on ReproducibilityMitigation Strategy
Endogenous Interference↑10–20% error at high concentrationsUse higher deuterated standard concentrations
Column Batch EffectsRetention time shifts (±0.2 min)Standardize chromatographic conditions
Ion Source ContaminationSignal drift (5–10%)Frequent MS maintenance

To address these issues, the International Consortium for Harmonization of Doping Control recommends:

  • Unified Internal Standard Ratios: Maintaining a 1:10 ratio of deuterated standard to expected analyte concentration [4].
  • Blinded Proficiency Testing: Regular inter-laboratory comparisons using spiked samples.

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

293.243410433 g/mol

Monoisotopic Mass

293.243410433 g/mol

Heavy Atom Count

21

Dates

Modify: 2023-08-19

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